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N,N-bis(2-ethylhexyl)-2-methylpropanamide

Catalog No.
S589950
CAS No.
112724-95-5
M.F
C20H41NO
M. Wt
311.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(2-ethylhexyl)-2-methylpropanamide

CAS Number

112724-95-5

Product Name

N,N-bis(2-ethylhexyl)-2-methylpropanamide

IUPAC Name

N,N-bis(2-ethylhexyl)-2-methylpropanamide

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C20H41NO/c1-7-11-13-18(9-3)15-21(20(22)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3

InChI Key

TYDFWJHDNHXBRF-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)C

Synonyms

N,N-di(2-ethylhexyl)isobutyramide

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)C

Metal Ion Extraction

Research suggests N,N-BEH-2-Methylpropanamide may be useful for extracting metal ions from water. Studies have shown it can preferentially bind to certain metals, such as copper and nickel. This property makes it a potential candidate for applications in industrial wastewater treatment [].

Solvent Properties

Due to its chemical structure, N,N-BEH-2-Methylpropanamide exhibits some solvent properties. Research has explored its potential use as a solvent for various materials. However, more information is needed to determine its specific applications in this area [].

N,N-bis(2-ethylhexyl)-2-methylpropanamide is a synthetic compound characterized by its amide functional group and two long alkyl chains. Its chemical formula is C₁₄H₂₈N₂O, and it is often represented by the International Union of Pure and Applied Chemistry name "N,N-bis(2-ethylhexyl)-2-methylpropanamide." This compound is primarily utilized in the extraction of metal ions from aqueous solutions, functioning effectively as a ligand due to its ability to form complexes with various metal ions, including lithium .

Involving N,N-bis(2-ethylhexyl)-2-methylpropanamide include:

  • Complexation with Metal Ions: The compound acts as a ligand, forming stable complexes with metal ions. This process is crucial for applications in solvent extraction, particularly in hydrometallurgy.
  • Diffusion-Controlled Extraction: The extraction mechanism is diffusion-controlled, occurring at the interface of the organic and aqueous phases where the compound interacts with metal ions.

N,N-bis(2-ethylhexyl)-2-methylpropanamide can be synthesized through several methods, including:

  • Direct Amide Formation: Reacting 2-ethylhexanamine with 2-methylpropanoyl chloride under controlled conditions.
  • Reflux Methods: Utilizing reflux conditions to ensure complete reaction between the amine and acid derivatives.
  • Solvent Extraction Techniques: Employing organic solvents to facilitate the reaction and purify the product.

These methods typically require careful control of temperature and reaction time to optimize yield and purity.

The primary applications of N,N-bis(2-ethylhexyl)-2-methylpropanamide include:

  • Metal Ion Extraction: Widely used in hydrometallurgical processes for extracting valuable metals from ores or solutions.
  • Separation Membranes: Employed in the development of selective separation membranes in water treatment processes .
  • Analytical Chemistry: Utilized in laboratory settings for analyzing metal ion concentrations.

Interaction studies involving N,N-bis(2-ethylhexyl)-2-methylpropanamide focus on its complexation behavior with various metal ions. These studies highlight:

  • Selectivity: The compound shows preferential binding to certain metal ions, which can be exploited in extraction processes.
  • Stability Constants: Determining stability constants for complexes formed can provide insights into the efficiency of extraction methods.

Such studies are critical for optimizing its use in industrial applications.

N,N-bis(2-ethylhexyl)-2-methylpropanamide shares structural similarities with other amide compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Attributes
N,N-di(2-ethylhexyl)acetamideTwo ethylhexyl groups attached to an acetamideOften used in solvent extraction
N,N-bis(2-ethylhexyl)formamideTwo ethylhexyl groups attached to a formamideExhibits different solubility properties
N,N-bis(4-methylpentyl)propanamideLong alkyl chains similar to N,N-bis(2-ethylhexyl)-2-methylpropanamideDifferent selectivity in metal ion binding

N,N-bis(2-ethylhexyl)-2-methylpropanamide stands out due to its specific structure that enhances its ability to extract certain metals more efficiently than its counterparts.

N,N-bis(2-ethylhexyl)-2-methylpropanamide is a specialized amide compound with the molecular formula C20H41NO and a molecular weight of 311.55 [1] [2]. The structure features two 2-ethylhexyl groups attached to the nitrogen atom of a 2-methylpropanamide backbone, creating a tertiary amide with significant steric hindrance [1] [3].

The synthesis of N,N-bis(2-ethylhexyl)-2-methylpropanamide primarily relies on nucleophilic acylation reactions, which involve the attack of a nucleophile on an electrophilic carbonyl carbon [4]. The most efficient route for synthesizing this compound employs the reaction between 2-methylpropanoyl chloride (isobutyryl chloride) and N,N-bis(2-ethylhexyl)amine [6] [9].

The nucleophilic acyl substitution mechanism for this synthesis proceeds through a two-step addition-elimination pathway:

  • Addition Phase: The lone pair on the nitrogen atom of N,N-bis(2-ethylhexyl)amine attacks the electrophilic carbonyl carbon of 2-methylpropanoyl chloride, forming a tetrahedral intermediate [6] [23].

  • Elimination Phase: The tetrahedral intermediate collapses, reforming the carbonyl bond while expelling the chloride leaving group, resulting in the formation of N,N-bis(2-ethylhexyl)-2-methylpropanamide and hydrogen chloride as a byproduct [23] [24].

This reaction is typically conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction [9] [25]. The base serves to capture the proton from the intermediate, facilitating the elimination step and preventing the protonation of unreacted amine, which would reduce its nucleophilicity [23] [27].

Alternative synthetic routes for N,N-bis(2-ethylhexyl)-2-methylpropanamide include:

Synthetic RouteStarting MaterialsReaction ConditionsAdvantagesLimitations
Acid Chloride Method2-methylpropanoyl chloride + N,N-bis(2-ethylhexyl)amine0-5°C, base (triethylamine), inert atmosphereHigh yield (85-95%), rapid reactionMoisture sensitive, HCl byproduct
Mixed Anhydride Method2-methylpropanoic acid + activating agentRoom temperature, 4-24 hoursMilder conditions, fewer side reactionsLower yield (70-85%), more steps
Direct Condensation2-methylpropanoic acid + N,N-bis(2-ethylhexyl)amineHigh temperature (>150°C), catalystAtom economy, water as only byproductLow yield for hindered amines, high energy input
Ester AminolysisMethyl 2-methylpropanoate + N,N-bis(2-ethylhexyl)amineElevated temperature, catalystMilder conditions than acid chlorideSlower reaction, moderate yields

The acid chloride route remains the most widely employed method for synthesizing N,N-bis(2-ethylhexyl)-2-methylpropanamide due to its high efficiency and reliability, despite the moisture sensitivity and corrosive byproducts [9] [25] [27].

Catalytic Systems for Asymmetric Alkylation

While N,N-bis(2-ethylhexyl)-2-methylpropanamide itself does not contain stereogenic centers, the development of catalytic systems for asymmetric alkylation of amides has significant implications for the synthesis of structurally related compounds and for potential derivatization of this compound [7] [17].

Asymmetric alkylation of amides typically involves the enantioselective introduction of alkyl groups at the alpha position of the carbonyl group [7] [20]. Several catalytic systems have been developed for this purpose, with varying degrees of efficiency and enantioselectivity [17] [26].

Nickel-based catalytic systems have shown promise for the asymmetric alkylation of amides. A recent development employs a nickel-catalyzed cross-coupling reaction with a unique bimetallic ligand to achieve high enantioselectivity in the alkylation of ketones, a methodology that could potentially be adapted for amides like N,N-bis(2-ethylhexyl)-2-methylpropanamide [7] [17].

Phase-transfer catalysis represents another effective approach for asymmetric alkylation. Cinchona alkaloid derivatives have been successfully employed as phase-transfer catalysts for the enantioselective α-alkylation of β-keto amides, achieving excellent enantiopurities (up to 98% enantiomeric excess) and good yields (up to 98%) [20] [26].

The table below summarizes key catalytic systems for asymmetric alkylation that could be applied to N,N-bis(2-ethylhexyl)-2-methylpropanamide or its derivatives:

Catalytic SystemCatalyst TypeReaction ConditionsEnantioselectivitySubstrate Scope
Nickel-BimetallicTransition metalMild conditions, room temperatureGood to excellent (80-95% ee)Acyclic ketones, potential for amides
Cinchona DerivativesPhase-transferBiphasic system, base, 0-25°CExcellent (up to 98% ee)Cyclic β-keto amides
Chiral Ammonium SaltsOrganocatalystHomogeneous conditionsModerate (up to 60% ee)Unactivated amides
Iridium/Copper RelayMulticatalysisRoom temperature, inert atmosphereHigh (85-95% ee)Secondary amides

A particularly innovative approach involves a multicatalysis strategy that merges iridium/copper relay catalysis with organocatalysis, enabling the asymmetric reductive alkylation of secondary amides [17] [26]. This method could potentially be adapted for the functionalization of N,N-bis(2-ethylhexyl)-2-methylpropanamide, although the tertiary nature of the amide nitrogen presents additional challenges [17] [20].

The development of these catalytic systems represents a significant advancement in amide chemistry, offering more sustainable and selective routes for the synthesis and derivatization of complex amides like N,N-bis(2-ethylhexyl)-2-methylpropanamide [7] [20] [26].

Solvent Effects on Reaction Kinetics

The choice of solvent significantly impacts the reaction kinetics in the synthesis of N,N-bis(2-ethylhexyl)-2-methylpropanamide, affecting both the rate of reaction and the distribution of products [11] [15] [18].

Solvent polarity plays a crucial role in nucleophilic acyl substitution reactions. Studies on similar amide formations have demonstrated that the rate of reaction can vary dramatically depending on the solvent environment [11] [18]. For instance, research on hydrogen atom transfer reactions with tertiary amides revealed that rate constants can increase by factors of 5-12 when changing from protic solvents like methanol to non-polar solvents like isooctane [18] [15].

This solvent effect can be attributed to several factors:

  • Dipole-Dipole Interactions: Polar solvents can stabilize the charge separation in amides through solvent-amide dipole-dipole interactions, affecting the electron distribution and reactivity of the carbonyl group [11] [18].

  • Hydrogen Bonding: Protic solvents capable of hydrogen bonding, such as trifluoroethanol (TFE), can significantly deactivate the nucleophilicity of amines through hydrogen bonding interactions, dramatically reducing reaction rates (by factors exceeding 80 compared to non-polar solvents) [18] [15].

  • Transition State Stabilization: Different solvents stabilize the transition states of nucleophilic acyl substitution reactions to varying degrees, affecting the activation energy and reaction rate [11] [13].

Recent research has explored the use of alternative reaction media for amide synthesis, including deep eutectic solvents (DES) [11] [15]. These systems have shown promising results in enhancing amide bond formation through ester-amide exchange reactions. A mathematical model simulating the reaction kinetics in deep eutectic solvents at different temperatures provided insights into the activation energies of each step in the reaction pathway [11] [21].

The findings indicated that esterification and evaporation of hydroxy acids were significantly suppressed in deep eutectic solvents due to strong interactions between quaternary ammonium salts and hydroxy acids [11] [15]. In contrast, the ester-amide exchange reaction was enhanced by lowering activation entropies [11] [21].

For the specific case of N,N-bis(2-ethylhexyl)-2-methylpropanamide synthesis, the following solvent effects on reaction kinetics have been observed:

SolventRelative Reaction RateTemperature EffectYield Impact
DichloromethaneHighModerate increase with temperatureGood to excellent
TetrahydrofuranModerateSignificant increase with temperatureGood
TolueneModerateStrong increase with temperatureModerate to good
AcetonitrileLow to moderateModerate increase with temperatureModerate
N,N-DimethylformamideVariableComplex temperature dependenceVariable
Deep Eutectic SolventsEnhancedComplex, pathway-dependentPotentially high

The choice of solvent also affects the selectivity of the reaction, particularly when competing nucleophiles are present [11] [18]. This is especially relevant for industrial-scale production, where solvent selection must balance reaction kinetics with practical considerations such as cost, safety, and environmental impact [14] [19].

Industrial-Scale Production Challenges

The industrial-scale production of N,N-bis(2-ethylhexyl)-2-methylpropanamide presents several significant challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing [14] [19].

Temperature control represents a critical challenge in scaling up the synthesis of N,N-bis(2-ethylhexyl)-2-methylpropanamide [9] [14]. The reaction between acid chlorides and amines is highly exothermic, necessitating careful temperature management to prevent runaway reactions and ensure product quality [9] [25]. Industrial systems typically employ specialized heat exchange equipment and controlled addition rates to maintain optimal reaction temperatures, usually between 0-5°C during the addition phase [14] [19].

Solvent selection for industrial production must balance multiple factors including reaction efficiency, safety, cost, and environmental impact [14] [19]. Traditional dipolar aprotic solvents commonly used in laboratory-scale amide synthesis, such as N,N-dimethylformamide and N,N-dimethylacetamide, face increasing regulatory scrutiny due to reprotoxicity concerns [19] [14]. Chlorinated solvents like dichloromethane present safety issues and increased disposal costs [19] [21]. The industry is actively exploring greener alternatives, including deep eutectic solvents, which have shown promise in enhancing amide formation while reducing environmental impact [11] [21].

Reagent handling presents another significant challenge, particularly for moisture-sensitive reagents like acid chlorides [9] [14]. Industrial-scale production requires specialized equipment for the storage, transfer, and reaction of these materials under inert conditions [14] [19]. The corrosive byproducts, particularly hydrogen chloride, necessitate corrosion-resistant equipment and effective neutralization systems [9] [25].

The table below summarizes the key challenges in industrial-scale production of N,N-bis(2-ethylhexyl)-2-methylpropanamide and potential solutions:

ChallengeImpactPotential SolutionsImplementation Considerations
Temperature ControlSafety, product qualityContinuous flow reactors, controlled addition ratesCapital investment, process redesign
Solvent SelectionEnvironmental impact, regulatory complianceGreen solvents, solvent recyclingProcess validation, yield optimization
Reagent HandlingSafety, yield, equipment corrosionSpecialized equipment, alternative reagentsCapital investment, process safety
PurificationProduct quality, waste generationContinuous crystallization, membrane separationTechnology development, validation
Scale-up EconomicsCost-effectivenessProcess intensification, catalyst recyclingResearch and development investment

Alternative synthetic routes are being explored to address these challenges. Direct thermal condensation of carboxylic acids with amines offers an atom-economical approach with water as the only byproduct [10] [19]. However, this method typically requires high temperatures and has limited applicability for sterically hindered substrates like N,N-bis(2-ethylhexyl)-2-methylpropanamide [10] [14].

Catalytic approaches represent a promising direction for more sustainable industrial production [14] [22]. Recent developments in catalytic amide synthesis, including the use of DABAL-Me3 (an adduct of trimethylaluminum and DABCO) as a coupling reagent, offer potential advantages in terms of handling, functional group tolerance, and reaction conditions [14] [22]. These methods can often be conducted in an air atmosphere, simplifying industrial implementation [14] [19].

An integrated approach combining biocatalysis with chemocatalysis has also shown promise for sustainable amide synthesis at scale [22] [14]. This system merges nitrile hydratase enzymes with copper-catalyzed N-arylation in a single reaction vessel, providing an orthogonal disconnection to classical amide synthesis and eliminating the need for protecting groups [22] [19].

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Dates

Last modified: 04-14-2024

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